4-[(2H-1,3-benzodioxol-5-yl)(4-methylpiperazin-1-yl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 1023519-27-8
Cat. No.: VC5737677
Molecular Formula: C23H26N4O3
Molecular Weight: 406.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023519-27-8 |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.486 |
| IUPAC Name | 4-[1,3-benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C23H26N4O3/c1-16-21(23(28)27(24-16)18-6-4-3-5-7-18)22(26-12-10-25(2)11-13-26)17-8-9-19-20(14-17)30-15-29-19/h3-9,14,21-22H,10-13,15H2,1-2H3 |
| Standard InChI Key | HNIVCONXPLZXGL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1C(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the pyrazolone family, characterized by a five-membered pyrazole ring fused with a ketone group. Its IUPAC name reflects the presence of a 1,3-benzodioxole moiety, a 4-methylpiperazine substituent, and a phenyl group at the 1-position of the pyrazolone core. Key physicochemical properties include a molecular formula of C23H26N4O3 and a molecular weight of 406.486 g/mol.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1023519-27-8 |
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.486 g/mol |
| IUPAC Name | 4-[1,3-Benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
| SMILES | CC1=NN(C(=O)C1C(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C5=CC=CC=C5 |
| PubChem CID | 4116648 |
The benzodioxole group introduces electron-rich aromaticity, while the 4-methylpiperazine side chain enhances solubility in polar solvents. X-ray crystallography of analogous compounds reveals that the benzodioxole ring often adopts an envelope conformation, with the methylene carbon deviating from the plane by 0.115–0.129 Å . Such conformational flexibility may influence binding interactions in biological systems.
Synthesis and Structural Elucidation
While no published protocols specifically detail the synthesis of this compound, its structure suggests a multi-step approach common to pyrazolone derivatives. A plausible route involves:
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Knoevenagel Condensation: Reacting 3,4-methylenedioxyphenylacetonitrile with N,N-dimethylformamide dimethylacetal to form an enamine intermediate.
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Cyclization: Treating the intermediate with methyl phenylhydrazine hydrochloride in methanol under reflux to construct the pyrazolone core .
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Mannich Reaction: Introducing the 4-methylpiperazine group via a three-component reaction involving formaldehyde and methylpiperazine .
Critical challenges include regioselectivity during cyclization and steric hindrance during the Mannich step. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would confirm successful synthesis, with particular attention to the methyl group at position 3 (δ ~1.2 ppm in 1H NMR) and the piperazine protons (δ ~2.3–2.8 ppm).
Conformational Analysis and Supramolecular Interactions
Crystallographic studies of related pyrazolones demonstrate that substituent orientation profoundly impacts molecular packing. For example, in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, two independent molecules in the asymmetric unit exhibit distinct conformations: one with anti-positioned benzodioxole and amine groups, and another with a syn arrangement . Similar conformational polymorphism is anticipated in the target compound, potentially leading to divergent biological activities.
Supramolecular interactions dominate the solid-state behavior. N–H···N hydrogen bonding forms zigzag chains along the b-axis, while C–H···O and C–H···π interactions consolidate these into double chains . Such networks may influence crystallization efficiency and solubility, critical factors in pharmaceutical formulation.
Comparative Analysis of Related Compounds
Table 2: Structural and Functional Comparison
The target compound’s higher molecular weight and piperazine group may improve blood-brain barrier penetration compared to simpler analogs, making it a candidate for central nervous system (CNS) drug development.
Challenges and Future Directions
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Synthetic Optimization: Developing enantioselective routes to isolate bioactive conformers.
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ADME Profiling: Assessing absorption, distribution, metabolism, and excretion using in vitro models.
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Target Identification: Employing computational docking studies to predict protein targets, such as serotonin receptors or histone deacetylases (HDACs).
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